molecular formula C13H14N2O2 B2452825 Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate CAS No. 697234-09-6

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

Cat. No. B2452825
M. Wt: 230.267
InChI Key: HFUIEULYHLTUGB-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate” is an organic compound that belongs to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .


Synthesis Analysis

The synthesis of a series of different 1,2,3,4-tetrahydro- and pyrido [1,2- a ]benzimidazoles has been reported . These compounds have been assessed for their in vitro antibacterial activity against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli AB1157, Pseudomonas aeruginosa PAO1) bacteria .

Scientific Research Applications

Synthesis and Structural Analysis

  • Troxler and Weber (1974) demonstrated the synthesis of Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate through the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, leading to various derivatives. They also explored the compound's crystal structure through X-ray analysis, providing insights into its molecular configuration (Troxler & Weber, 1974).
  • Another study by Weber and Troxler (1974) further examined the crystal structure of 1,2,3,4-Tetrahydro-1-methyl-2-oxopyrimido[1,2-a]benzimidazol-4-carboxylicacid-methylester, a related compound, through X-ray analysis (Weber & Troxler, 1974).

Chemical Properties and Reactions

  • Shazhenov and Kadyrov (1977) developed a one-step method for preparing 2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole and its derivatives. Their research contributes to understanding the compound's chemical behavior under various conditions (Shazhenov & Kadyrov, 1977).

Applications in Antineoplastic Agents

  • A study by Abdel-Hafez (2007) focused on synthesizing and evaluating the antineoplastic activities of various derivatives of 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole. This research is significant in exploring potential cancer treatments (Abdel-Hafez, 2007).

Novel Synthesis Methods

  • Jagadeesha et al. (2023) developed a novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08) with antileukemic activity. This study represents an advancement in the efficient synthesis of benzimidazole derivatives (Jagadeesha et al., 2023).

Therapeutic Potential

  • Śladowska et al. (2000) synthesized and evaluated the pharmacological properties of various derivatives of Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate, exploring their potential therapeutic applications (Śladowska et al., 2000).

Anti-inflammatory and Antimicrobial Activities

  • ANISETTI et al. (2017) synthesized a series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates and evaluated their anti-inflammatory, antioxidant, antibacterial, and antifungal activities. This study indicates the compound's potential in addressing various health issues (ANISETTI & Reddy, 2017).

Safety And Hazards

For safety and hazard information, it’s best to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

The antibacterial activity of some of the condensed benzimidazole derivatives, including “Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate”, and the low toxicity of similar azaheterocycles suggest potential for further searches for novel antibiotics among compounds of this class . The development of resistance in bacteria to existing antibiotics necessitates the ongoing synthesis of novel biologically active compounds and studies of their antibacterial activity .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)9-5-6-11-10(8-9)14-12-4-2-3-7-15(11)12/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIEULYHLTUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate

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